

Spectroscopic data for butyl methyl sulfide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl methyl sulfide*

Cat. No.: *B1581413*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **Butyl Methyl Sulfide**

This technical guide provides a comprehensive overview of the spectroscopic data for **butyl methyl sulfide** (CAS No: 628-29-5), tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for **butyl methyl sulfide** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The data presented below was obtained in a deuterated chloroform (CDCl_3) solvent.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data for **Butyl Methyl Sulfide**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.45	Triplet	2H	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
2.08	Singlet	3H	-S-CH ₃
1.58	Sextet	2H	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.40	Sextet	2H	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.92	Triplet	3H	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Butyl Methyl Sulfide**[1][4]

Chemical Shift (ppm)	Assignment
33.5	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
31.8	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
22.0	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃
14.8	-S-CH ₃
13.6	-S-CH ₂ -CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with matter, providing information about the functional groups present in a molecule. The data below corresponds to the analysis of a neat liquid film.[1][5]

Table 3: IR Absorption Data for **Butyl Methyl Sulfide**

Wavenumber (cm ⁻¹)	Interpretation
2958	C-H Stretch (alkane)
2929	C-H Stretch (alkane)
2870	C-H Stretch (alkane)
1458	C-H Bend (alkane)
1378	C-H Bend (alkane)
1255	C-S Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for **Butyl Methyl Sulfide**[\[6\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Interpretation
104	Moderate	Molecular Ion [M] ⁺
61	High	[CH ₃ S=CH ₂] ⁺
56	High	[C ₄ H ₈] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:

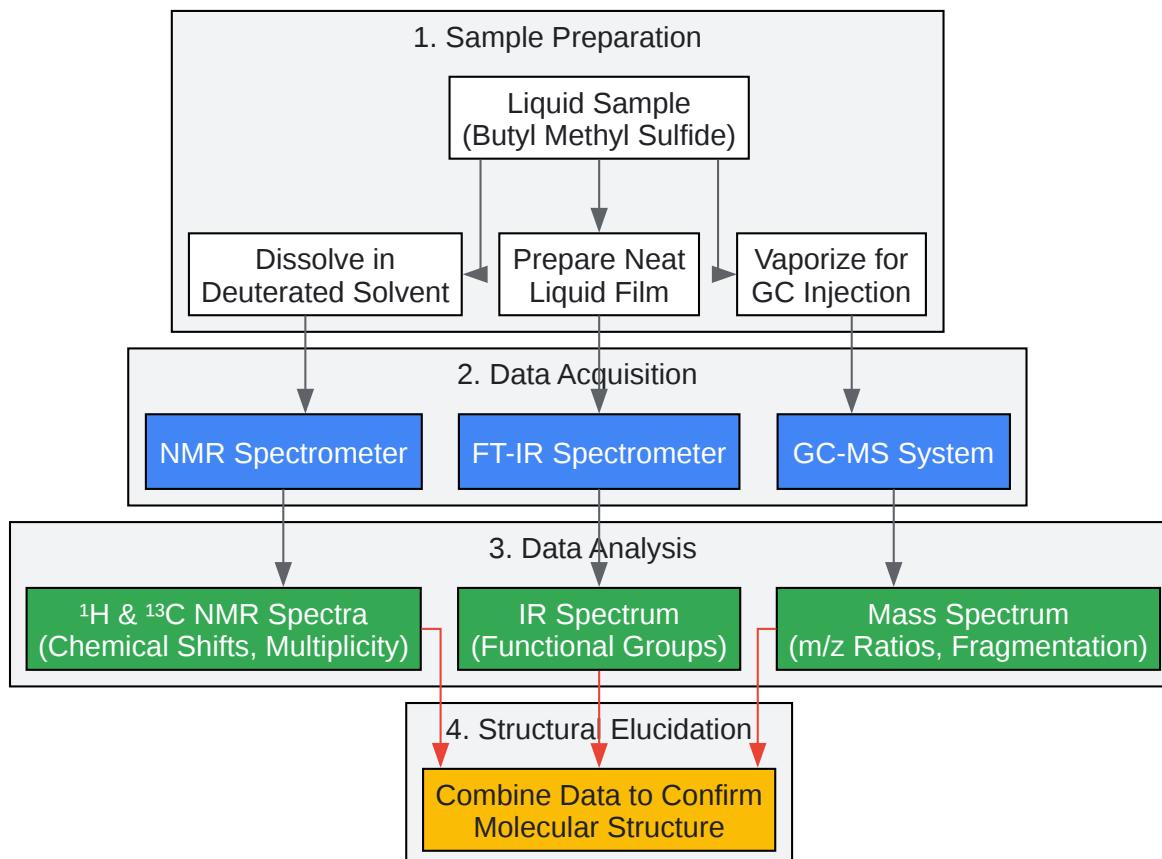
- Accurately weigh approximately 5-25 mg of **butyl methyl sulfide** for ^1H NMR or 20-50 mg for ^{13}C NMR.[7]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3), in a clean vial.[7][8]
- Ensure the sample is fully dissolved by gentle vortexing or sonication.[7]
- Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8][9] The final sample height in the tube should be around 4-5 cm.[7]
- Cap the NMR tube securely.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[7]
 - Tune and match the probe to the specific nucleus being observed (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[7]
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

IR Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation:
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[11] If necessary, clean the plates with a dry solvent like acetone and wipe with a lint-free tissue.[5][11]
 - Using a Pasteur pipette, place one or two drops of neat **butyl methyl sulfide** onto the center of one salt plate.[5][11]
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[11][12]
- Data Acquisition:
 - Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[11]
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample. For samples with low concentrations, increasing the number of scans (e.g., 100-300) can improve the signal-to-noise ratio.[12]
 - After analysis, clean the salt plates thoroughly with a dry solvent and return them to the desiccator.[11]

Mass Spectrometry Protocol (Volatile Liquid)


- Sample Introduction (via Gas Chromatography - GC-MS):
 - A small volume of the neat **butyl methyl sulfide** liquid is injected into the GC inlet, where it is vaporized.
 - The vaporized sample is carried by an inert gas (e.g., helium) through a heated capillary column.
 - The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. **Butyl methyl sulfide** will elute at a specific retention time.
- Ionization and Mass Analysis:

- As the **butyl methyl sulfide** elutes from the GC column, it enters the ion source of the mass spectrometer.
- Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **butyl methyl sulfide**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **butyl methyl sulfide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. N-BUTYL METHYL SULFIDE(628-29-5) 1H NMR [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. N-BUTYL METHYL SULFIDE(628-29-5) 13C NMR [m.chemicalbook.com]
- 5. webassign.net [webassign.net]
- 6. Butyl methyl sulfide | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. paulcooper.pbworks.com [paulcooper.pbworks.com]
- 14. higginschemistry.weebly.com [higginschemistry.weebly.com]
- 15. mhchem.org [mhchem.org]
- To cite this document: BenchChem. [Spectroscopic data for butyl methyl sulfide (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581413#spectroscopic-data-for-butyl-methyl-sulfide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com